

Application Notes and Protocols for Isopropyl Methyl Sulfide in Chemical Synthesis

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Compound of Interest

Compound Name: *Isopropyl methyl sulfide*

Cat. No.: *B074500*

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Introduction

Isopropyl methyl sulfide (2-methylsulfanylpropane) is a versatile organosulfur compound utilized in various facets of chemical synthesis. Its applications range from being a key building block in the formation of carbon-sulfur bonds to serving as a precursor for chiral ligands in asymmetric catalysis. These notes provide detailed protocols and reaction conditions for the use of **isopropyl methyl sulfide** in several key synthetic transformations, offering valuable insights for researchers in organic synthesis and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **isopropyl methyl sulfide** is provided in the table below for easy reference.

Property	Value	Reference
CAS Number	1551-21-9	[1]
Molecular Formula	C ₄ H ₁₀ S	[1]
Molecular Weight	90.19 g/mol	[1]
Boiling Point	82.0-83.0 °C	[1]
Density	0.835 g/mL at 25 °C	
Appearance	Colorless liquid	[1]
Solubility	Soluble in most organic solvents.	

Applications in Organic Synthesis

Synthesis of 2-(Isopropylsulfanyl)aniline

A notable application of **isopropyl methyl sulfide** is in the synthesis of substituted anilines, which are important precursors in pharmaceutical and agrochemical industries. The following protocol details the reaction of **isopropyl methyl sulfide** with an azide to form 2-(isopropylsulfanyl)aniline.

Reaction Scheme:

Experimental Protocol:

Materials:

- **Isopropyl methyl sulfide**
- Phenyl azide
- Trifluoroacetic acid (TFA)
- Dry dichloromethane (DCM)
- Sodium bicarbonate (saturated aqueous solution)

- Anhydrous magnesium sulfate
- Standard laboratory glassware
- Magnetic stirrer and heating plate

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve phenyl azide (1.0 equiv.) in dry dichloromethane (5 mL per mmol of azide).
- Add **isopropyl methyl sulfide** (1.2 equiv.) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add trifluoroacetic acid (1.5 equiv.) dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(isopropylsulfanyl)aniline.

Quantitative Data:

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Yield (%)
Phenyl azide	119.12	1.0	-
Isopropyl methyl sulfide	90.19	1.2	-
2-(Isopropylsulfanyl)aniline	167.28	-	75-85

Asymmetric Oxidation to Chiral Isopropyl Methyl Sulfoxide

Chiral sulfoxides are valuable auxiliaries and ligands in asymmetric synthesis.[2][3] **Isopropyl methyl sulfide** can be enantioselectively oxidized to the corresponding chiral sulfoxide, which can then be employed in stereoselective transformations.[4]

Reaction Scheme:

Experimental Protocol: Sharpless Asymmetric Oxidation (Modified)

Materials:

- **Isopropyl methyl sulfide**
- Titanium(IV) isopropoxide ($\text{Ti}(\text{Oi-Pr})_4$)
- (+)-Diethyl L-tartrate ((+)-DET)
- tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)
- Dry dichloromethane (DCM)
- Standard laboratory glassware under inert atmosphere

Procedure:

- To a flame-dried Schlenk flask under a nitrogen atmosphere, add dry dichloromethane.
- Add titanium(IV) isopropoxide (1.0 equiv.) to the solvent.
- Add (+)-diethyl L-tartrate (1.2 equiv.) to the solution and stir for 10 minutes at room temperature.
- Add **isopropyl methyl sulfide** (1.0 equiv.) to the catalyst mixture.
- Cool the reaction mixture to -20 °C.
- Slowly add tert-butyl hydroperoxide (1.1 equiv.) dropwise over 30 minutes, maintaining the temperature at -20 °C.
- Stir the reaction at -20 °C for 24-48 hours. Monitor the reaction by chiral HPLC or GC.
- Upon completion, quench the reaction by adding water (1 mL per mmol of $\text{Ti}(\text{Oi-Pr})_4$).
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Filter the mixture through a pad of celite to remove the titanium dioxide.
- Extract the filtrate with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude sulfoxide by column chromatography (silica gel, ethyl acetate/hexane) to yield the chiral isopropyl methyl sulfoxide.

Quantitative Data:

Reagent	Molar Ratio	Temperature (°C)	Time (h)	Enantiomeric Excess (ee, %)	Yield (%)
Ti(Oi-Pr) ₄	1.0	-20	24-48	>90	80-90
(+)-DET	1.2				
TBHP	1.1				

Synthesis of Sulfonium Salts

Sulfonium salts are useful alkylating agents and precursors to sulfur ylides.^{[5][6]} **Isopropyl methyl sulfide** can be readily converted to a sulfonium salt by reaction with an alkyl halide.

Reaction Scheme:

Experimental Protocol: Synthesis of Isopropyl(dimethyl)sulfonium Iodide

Materials:

- **Isopropyl methyl sulfide**
- Iodomethane (Methyl iodide)
- Diethyl ether
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **isopropyl methyl sulfide** (1.0 equiv.) in a minimal amount of diethyl ether.
- Cool the solution in an ice bath.
- Add iodomethane (1.1 equiv.) dropwise to the stirred solution.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

- A white precipitate of the sulfonium salt will form.
- Collect the solid by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any unreacted starting materials.
- Dry the sulfonium salt under vacuum.

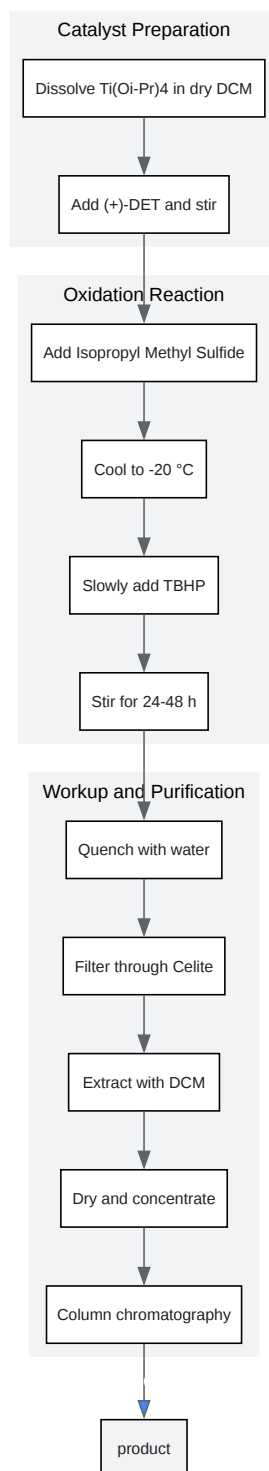
Quantitative Data:

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio	Yield (%)
Isopropyl methyl sulfide	90.19	1.0	-
Iodomethane	141.94	1.1	-
Isopropyl(dimethyl)sulfonium Iodide	232.13	-	>95

Diagrams

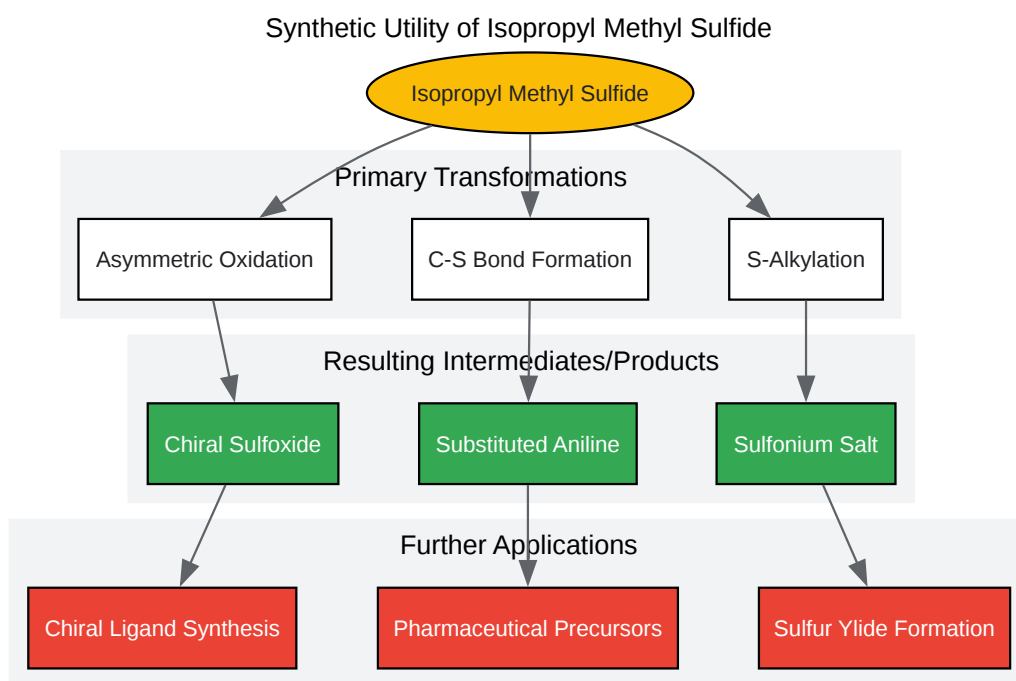
Experimental Workflow for Asymmetric Oxidation

Workflow for Asymmetric Oxidation of Isopropyl Methyl Sulfide

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Caption: Asymmetric oxidation workflow.

Logical Relationship of Sulfide Applications



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Caption: Applications of **isopropyl methyl sulfide**.

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